2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

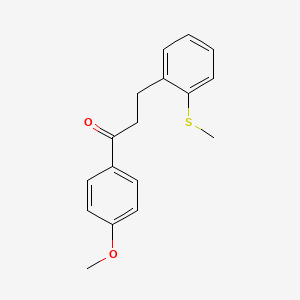

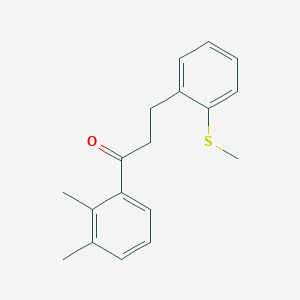

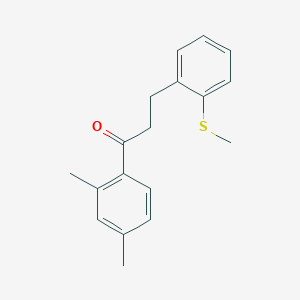

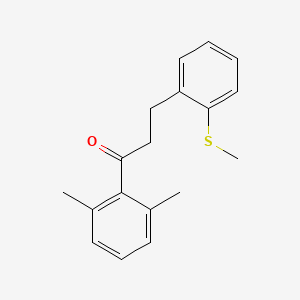

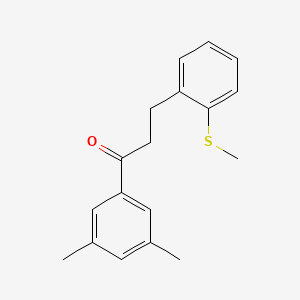

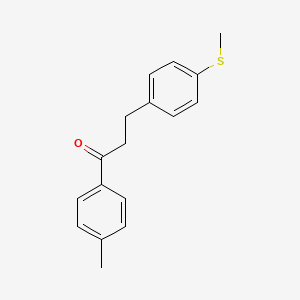

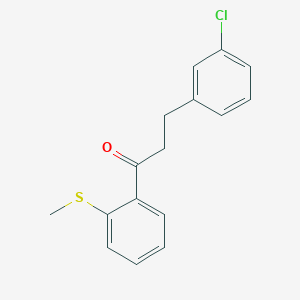

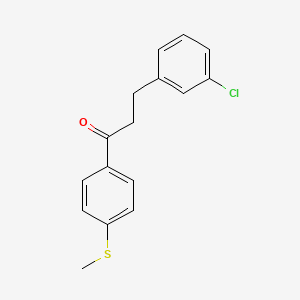

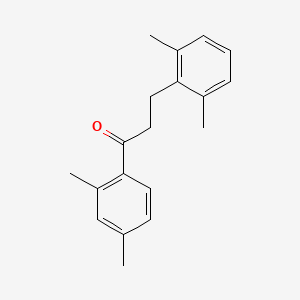

“2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)-1-propanone .

Molecular Structure Analysis

The InChI code for “2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is 1S/C19H22O/c1-13-7-6-10-18(16(13)4)19(20)12-11-17-14(2)8-5-9-15(17)3/h5-10H,11-12H2,1-4H3 . This code represents the molecular structure of the compound, indicating that it contains 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación

Copolymerization and Polymer Synthesis

One significant application of 2,6-dimethylphenol, a related compound to 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, is in the field of copolymerization and polymer synthesis. Studies have demonstrated the preparation of telechelics through oxidative coupling copolymerization of 2,6-dimethylphenol with other compounds, resulting in products like poly(2,6-dimethyl-1,4-phenylene oxide) carrying hydroxyl end groups (Wei, Challa, & Reedijk, 1991). This process is significant for developing high-performance thermoplastics and other polymer materials.

Oxidation Studies

Research has also explored the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide). These studies help understand the degradation and stability of these polymer materials under different environmental conditions (Jerussi, 1971).

Catalysis and Reaction Mechanisms

Further research includes the use of thiophene-containing dinucleating ligands for the copper-catalyzed oxidative coupling of 2,6-dimethylphenol. This area of study is crucial for understanding the catalytic activities and reaction mechanisms involved in polymer synthesis (Huisman, Koval, Gamez, & Reedijk, 2006).

Advanced Material Development

Studies also focus on synthesizing photosensitive and thermosetting polymers based on poly(2,6-dimethylphenol) variants. This research is pivotal in developing advanced materials for various industrial applications, including electronics and coatings (Matsumoto, Shibasaki, Ando, & Ueda, 2005).

Environmental Applications

Research on the biodegradation of 2,6-dimethylphenol, an important plastic monomer, by specific bacteria like Mycobacterium neoaurum highlights the environmental aspects of managing plastic waste and pollution (Ji, Zhang, Liu, Zhu, & Yan, 2019). This research is crucial for environmental sustainability and pollution control.

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-18(16(4)12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNIDAZVHZGMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644791 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone | |

CAS RN |

898754-84-2 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.